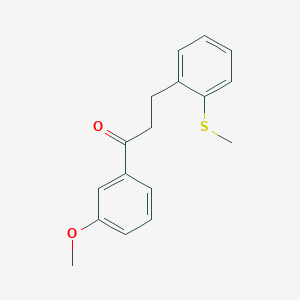

3'-Methoxy-3-(2-thiomethylphenyl)propiophenone

Description

3'-Methoxy-3-(2-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a methoxy group (-OCH₃) at the 3' position of the aromatic ring and a thiomethyl (-SCH₃) group at the 2-position of the adjacent phenyl ring. Its molecular formula is C₁₇H₁₈O₂S, with a molecular weight of 286.39 g/mol (calculated based on analogs in ). For instance, propiophenone derivatives with sulfur-containing substituents can be synthesized via reactions involving elemental sulfur and amines (e.g., morpholine), as demonstrated in the formation of β-morpholinopropiophenone (). Additionally, the thiomethyl group may be introduced via alkylation or thiolation reactions under catalytic conditions, similar to methodologies used for α-phenylselenation of carbonyl compounds ().

This compound’s structural features—electron-donating methoxy and sulfur-containing groups—suggest applications in pharmaceutical intermediates or organic synthesis, particularly in reactions sensitive to electronic effects. However, its specific pharmacological or industrial uses remain underexplored in the provided evidence.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWBSWKLJJKXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644309 | |

| Record name | 1-(3-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-27-3 | |

| Record name | 1-(3-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 2-thiomethylbenzene.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the final product, 3’-Methoxy-3-(2-thiomethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 3’-Methoxy-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs, and the product is continuously collected.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-3-(2-thiomethylphenyl)propiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and thiomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Methoxy-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Molecular Weight : Thiomethyl (-SCH₃) and halogen (Br, Cl) substituents increase molecular weight compared to methoxy or methyl groups.

- Boiling Points : Bulky substituents (e.g., 4-methylphenyl) elevate boiling points due to increased van der Waals interactions.

- Density: Sulfur-containing derivatives (e.g., thiomethyl) exhibit higher densities than non-sulfur analogs, consistent with sulfur’s atomic mass.

α-Functionalization Reactions

Propiophenones undergo α-functionalization (e.g., selenation, sulfuration) depending on substituent electronic effects:

- Electron-Donating Groups (e.g., -OCH₃): Enhance nucleophilicity at the α-carbon, facilitating reactions like α-phenylselenation. For example, propiophenone derivatives with aromatic rings adjacent to the carbonyl group showed yields of 0.59 mmol in selenation ().

- Thiomethyl (-SCH₃): The sulfur atom may act as a soft nucleophile, enabling participation in redox or coupling reactions. Analogous compounds (e.g., 4'-bromo-3-(2-thiomethylphenyl)propiophenone) are likely intermediates in organosulfur chemistry.

Stability and Byproduct Formation

- Thiomethyl vs. Morpholine Derivatives: Reactions of propiophenone with sulfur and morpholine produce multiple byproducts (e.g., benzoylthioacetomorpholide), suggesting that thiomethyl-substituted propiophenones may exhibit similar complexity under harsh conditions ().

- Halogenated Analogs : Bromo or chloro substituents (e.g., 4'-bromo or 3',5'-dichloro derivatives) may enhance electrophilicity, making these compounds prone to nucleophilic aromatic substitution.

Pharmacological Relevance

Bupropion’s antidepressant activity is attributed to its noradrenergic and dopaminergic effects. The thiomethyl and methoxy groups in 3'-Methoxy-3-(2-thiomethylphenyl)propiophenone could modulate bioavailability or metabolic stability compared to halogenated analogs.

Biological Activity

3'-Methoxy-3-(2-thiomethylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular structure of 3'-Methoxy-3-(2-thiomethylphenyl)propiophenone is characterized by the presence of a methoxy group and a thiomethyl-substituted phenyl ring attached to a propiophenone backbone. Its chemical formula is , with a molecular weight of approximately 272.37 g/mol.

Antimicrobial Activity

Research has indicated that 3'-Methoxy-3-(2-thiomethylphenyl)propiophenone exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects on MCF-7 cells, the following results were observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 50 | 40 |

| 100 | 15 |

The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxicity at higher concentrations.

The biological activity of 3'-Methoxy-3-(2-thiomethylphenyl)propiophenone can be attributed to its ability to interact with cellular targets. The methoxy and thiomethyl groups are believed to enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins involved in cell signaling pathways.

Interaction with Enzymes

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, such as:

- Cyclooxygenase (COX) : Implicated in inflammation and cancer.

- Topoisomerases : Key targets in cancer therapy that regulate DNA topology during replication.

Toxicology and Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activity, further studies are required to evaluate its safety profile. Acute toxicity tests have shown no significant adverse effects at low doses; however, chronic exposure studies are necessary to fully understand its safety implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.